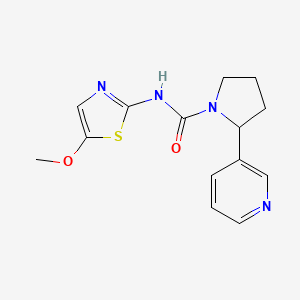
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and pyrrolidine moieties. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the thiazole intermediate.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under various conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The pyridine and pyrrolidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methoxy-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(5-methoxy-1,3-thiazol-2-yl)-4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide
- N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide
Uniqueness
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of thiazole, pyridine, and pyrrolidine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-thiazol-2-yl)-2-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-12-9-16-13(21-12)17-14(19)18-7-3-5-11(18)10-4-2-6-15-8-10/h2,4,6,8-9,11H,3,5,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJSQCQWBGZFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)NC(=O)N2CCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
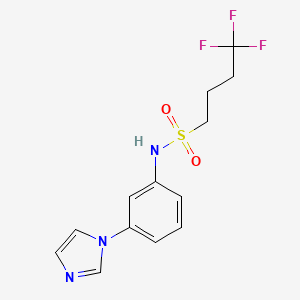
![2-cyclopropyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6965937.png)
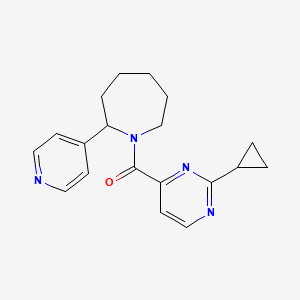
![N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6965954.png)
![1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965956.png)
![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6965968.png)
![5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6965979.png)
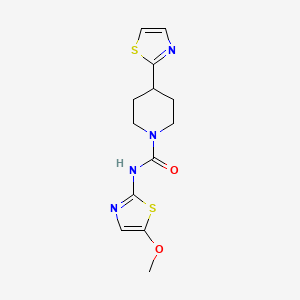
![1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B6965986.png)
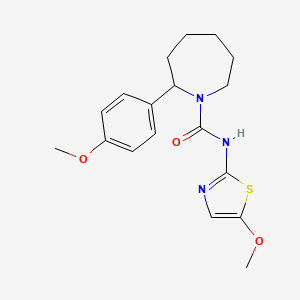
![[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6965994.png)
![1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6966003.png)
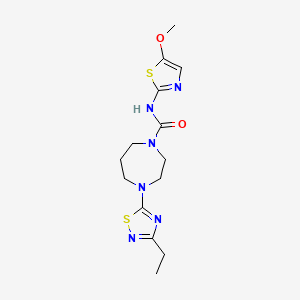
![3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole](/img/structure/B6966034.png)
